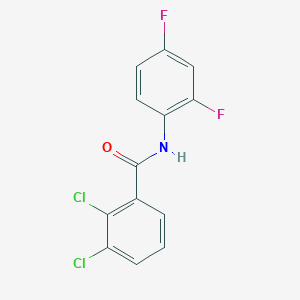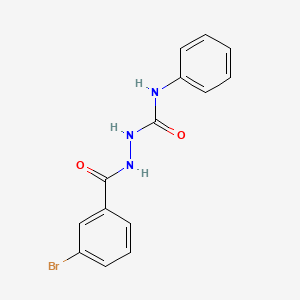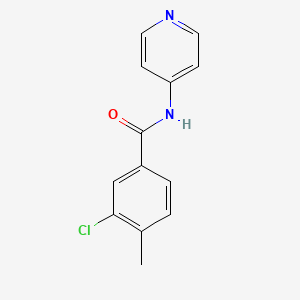
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, also known as METU, is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit the replication of viruses, such as herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, the limitations of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea include its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea. One potential application of the compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Another potential direction for research is the development of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Overall, the research on N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has demonstrated its potential as a therapeutic agent, and further studies are needed to fully explore its applications.
Synthesis Methods
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through the reaction of 3-methylbenzoyl isothiocyanate and 2-phenylethylamine in the presence of a base. The reaction results in the formation of N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea, which can be purified through recrystallization.
Scientific Research Applications
N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(3-methylphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPMMIGWWESRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2-phenylethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
